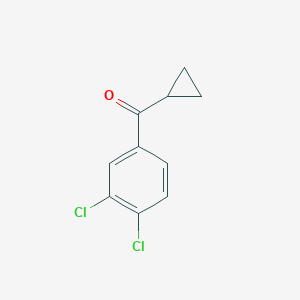

Cyclopropyl 3,4-dichlorophenyl ketone

Description

BenchChem offers high-quality Cyclopropyl 3,4-dichlorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl 3,4-dichlorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVARTRUFLNVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600136 | |

| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136906-33-7 | |

| Record name | Cyclopropyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Friedel-Crafts Acylation for Cyclopropyl Ketone Synthesis

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a uniquely powerful structural motif. Its inherent ring strain, conformational rigidity, and distinct electronic properties—behaving in some contexts like a π-system—allow it to serve as a versatile bioisostere, enhancing metabolic stability, improving potency, and reducing off-target effects.[1][2] When conjugated with a carbonyl, the resulting cyclopropyl ketone becomes a pivotal synthetic building block, unlocking pathways to complex molecular architectures.[3][4]

Among the most robust and classical methods for forging the crucial aryl-carbonyl bond is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution chemistry.[5][6][7][8] This guide provides an in-depth technical analysis for researchers and drug development professionals on leveraging this reaction for the specific synthesis of aryl cyclopropyl ketones. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, address the unique challenges posed by the cyclopropane ring, and offer field-proven protocols to ensure reliable and reproducible outcomes.

Part 1: The Core Mechanism - A Symphony of Electrophilicity and Stability

The Friedel-Crafts acylation is a multi-step process that transforms an aromatic ring and an acylating agent into an aryl ketone.[5][9] Understanding the causality behind each step is critical for troubleshooting and optimization.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of an acyl halide, typically cyclopropanecarbonyl chloride, with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[10] The Lewis acid coordinates to the halogen, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a highly reactive electrophile: the acylium ion.[11][12] This ion is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen, a feature that prevents the carbocation rearrangements often plaguing Friedel-Crafts alkylation reactions.[7][10]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5][12] This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[5][13] The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the aryl cyclopropyl ketone product.

The Stoichiometric Imperative of the Catalyst A crucial field insight is that Friedel-Crafts acylation, unlike its alkylation counterpart, almost always requires stoichiometric or even excess amounts of the Lewis acid catalyst.[7] This is because the carbonyl oxygen of the newly formed ketone product is itself a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complex deactivates both the product from further reaction and the catalyst from participating in further cycles. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product.[7]

Visualization: The Catalytic Cycle

Caption: Mechanism of Friedel-Crafts Acylation.

Part 2: Navigating the Reaction - Substrates, Stability, and Conditions

The success of the synthesis hinges on a judicious choice of substrates and conditions, with a particular focus on the stability of the cyclopropane ring.

Aromatic Substrate Scope

The reaction is most efficient with electron-rich (activated) aromatic and heteroaromatic rings.

-

Highly Suitable: Benzene, Toluene, Anisole, Naphthalene.

-

Unsuitable: The reaction typically fails with strongly deactivated rings (e.g., nitrobenzene) due to their diminished nucleophilicity.[14] Aromatic rings bearing basic amine groups (e.g., aniline) are also incompatible, as the lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst, deactivating the ring.[9][14]

The Cyclopropyl Moiety: A Question of Stability

A primary concern for any reaction involving a cyclopropyl group under strongly acidic conditions is the potential for ring-opening. However, in the context of Friedel-Crafts acylation, the cyclopropane ring is remarkably stable. This stability is not accidental; it is a direct consequence of the electronic nature of the cyclopropyl group and the acylium ion intermediate.

The C-C bonds of a cyclopropane ring possess significant p-character, often referred to as "bent bonds." This allows the ring to engage in conjugation, stabilizing an adjacent positive charge.[15][16] This phenomenon, sometimes called "dancing resonance," provides exceptional stability to the cyclopropylmethyl carbocation and, by extension, the cyclopropyl acylium ion.[17][18] This inherent stability prevents the acylium ion from rearranging and protects the cyclopropane ring from electrophilic attack and subsequent opening under standard acylation conditions. This stands in stark contrast to Friedel-Crafts alkylation, where rearrangements of the carbocation electrophile are a pervasive challenge.[10] While ring-opening is not impossible, it generally requires much harsher conditions or specific intramolecular arrangements that introduce additional strain.[19]

Catalyst and Solvent Selection

| Parameter | Common Choices & Rationale |

| Lewis Acid Catalyst | AlCl₃: The most common and powerful, but highly moisture-sensitive. FeCl₃, SbCl₅, BF₃: Other effective options.[14] The choice can influence regioselectivity and reactivity. |

| "Greener" Catalysts | For highly activated arenes, Brønsted acids (PPA, MSA) or metal triflates can sometimes be used, occasionally in catalytic amounts, reducing waste.[20][21] |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE): Common choices, good for suspending AlCl₃. Carbon Disulfide (CS₂): A classic solvent, but toxic. Nitrobenzene: Can be used as a solvent for less reactive substrates, but its deactivating nature can slow the reaction. |

Part 3: A Field-Proven Experimental Protocol

This protocol describes the synthesis of cyclopropyl phenyl ketone and is a self-validating system where each step is designed to mitigate potential failure modes. Absolute exclusion of moisture is paramount for reproducibility.

Objective: To synthesize cyclopropyl phenyl ketone from benzene and cyclopropanecarbonyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Cyclopropanecarbonyl chloride

-

Anhydrous Benzene (or other aromatic substrate)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents). Add anhydrous DCM to create a stirrable suspension.

-

Cooling: Cool the suspension to 0°C in an ice/water bath. Causality: The initial formation of the acylium ion complex is highly exothermic. Cooling prevents side reactions and ensures controlled formation of the electrophile.[22]

-

Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.[23]

-

Aromatic Substrate Addition: After the addition is complete, add anhydrous benzene (1.0-1.2 equivalents) dropwise via the dropping funnel, again maintaining a low temperature.

-

Reaction Progression: Once the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Stir for an additional 2-4 hours or until the starting material is consumed.

-

Quenching (Critical Step): Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl in a large beaker. Causality: This hydrolyzes the AlCl₃ and breaks the aluminum-ketone complex, liberating the product. The process is highly exothermic and releases HCl gas, so it must be done slowly in a well-ventilated fume hood.[22]

-

Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Dilute HCl (to remove any remaining aluminum salts).

-

Saturated NaHCO₃ solution (to neutralize any acid).

-

Brine (to remove bulk water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure aryl cyclopropyl ketone.

Visualization: Experimental Workflow

Caption: Standard workflow for Friedel-Crafts acylation.

Part 4: Applications in Medicinal Chemistry

Aryl ketones are foundational intermediates in pharmaceutical synthesis. The products of this Friedel-Crafts acylation are no exception. For instance, the synthesis of the widely used NSAID Naproxen relies on the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene, a key intermediate.[9] While this specific example uses an acetyl group, the underlying synthetic logic is identical. By substituting acetyl chloride with cyclopropanecarbonyl chloride, chemists can access novel cyclopropyl ketone analogues of known pharmacophores, creating new intellectual property and potentially discovering compounds with improved pharmacological profiles, such as enhanced potency or better metabolic stability. The anthelmintic drug Praziquantel , an essential medicine, is synthesized through a pathway involving critical acylation steps, highlighting the industrial importance of this class of reaction in constructing complex, life-saving molecules.[24][25][26]

Conclusion

The Friedel-Crafts acylation remains an indispensable tool for the synthesis of aryl cyclopropyl ketones. Its reliability is rooted in a well-understood mechanism where the inherent electronic stability of the cyclopropyl group prevents unwanted side reactions that often plague other synthetic methods. By adhering to rigorous anhydrous techniques and controlled reaction conditions, researchers can confidently employ this reaction to construct valuable molecular building blocks for drug discovery and advanced materials. This guide serves as a testament to the principle that a deep understanding of reaction causality is the key to mastering synthetic chemistry, transforming a classical reaction into a predictable and powerful engine for innovation.

References

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. [Link]

-

National Institutes of Health (PMC). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

YouTube. Friedel-Crafts acylation of aromatic rings. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

National Institutes of Health (PMC). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Der Pharma Chemica. An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. [Link]

-

Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

-

National Institutes of Health (PMC). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

-

ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

- Google Patents.

-

YouTube. Stability of Cyclopropylmethyl cation. [Link]

-

YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. [Link]

-

ResearchGate. (PDF) Multi-step Flow Synthesis of the Anthelmintic Drug Praziquantel. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. API Case Study: Praziquantel. [Link]

-

MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

-

WIPO PatentScope. WO/2021/135891 PRAZIQUANTEL SYNTHESIS METHOD. [Link]

-

Wyzant. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

-

Chem Zipper. Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

-

Reddit. Why is Cyclopropylmethyl Carbocation exceptionally stable?. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. wyzant.com [wyzant.com]

- 17. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]

- 18. reddit.com [reddit.com]

- 19. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. websites.umich.edu [websites.umich.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. EP3257852A1 - Preparation method for praziquantel and intermediate compounds thereof - Google Patents [patents.google.com]

- 25. API Case Study: Praziquantel – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Introduction: The Significance of Dichlorophenyl Ketones and Their Spectroscopic Interrogation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cas 2234-16-4,2',4'-Dichloroacetophenone | lookchem [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Initial Investigation of Cyclopropyl Ketone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of a Strained Ring

In the landscape of modern organic synthesis and medicinal chemistry, the cyclopropyl group stands out as a uniquely powerful motif. Far from being a simple three-membered carbocycle, its inherent ring strain and distinct electronic properties—often described as having "π-character"—make it a versatile tool for molecular design.[1] When this strained ring is placed adjacent to a carbonyl group, the resulting cyclopropyl ketone becomes an exceptionally valuable and reactive building block, poised for a variety of strategic transformations.[2] This guide provides an in-depth framework for the initial investigation of novel cyclopropyl ketone derivatives, moving from their rational synthesis and rigorous characterization to a systematic evaluation of their fundamental reactivity. Our focus is not merely on procedural steps but on the underlying chemical principles that govern experimental choices and outcomes, empowering researchers to unlock the full synthetic potential of this remarkable class of compounds.

Part 1: Foundational Synthesis—Forging the Three-Membered Ring

The journey into the chemistry of a novel cyclopropyl ketone derivative begins with its efficient and reliable synthesis. The choice of synthetic strategy is paramount, as it dictates scalability, substrate scope, and the introduction of desired functionalities. Below, we explore three field-proven, mechanistically distinct approaches.

The Workhorse: Corey-Chaykovsky Cyclopropanation

For the direct conversion of α,β-unsaturated ketones (enones) to cyclopropyl ketones, the Corey-Chaykovsky reaction is often the first method to consider.[2][3] This approach is valued for its operational simplicity and broad functional group tolerance.

Causality of Experimental Choice: The reaction's efficacy stems from the use of a sulfur ylide, typically generated in situ from trimethylsulfonium iodide and a strong base like sodium hydride. The ylide acts as a nucleophilic methylene-transfer agent. Unlike Wittig reagents, which favor oxaphosphetane formation leading to alkenes, the sulfur ylide's intermediate betaine undergoes a rapid intramolecular SN2 reaction, with dimethyl sulfide as an excellent leaving group, to form the cyclopropane ring.

Experimental Protocol: General Procedure for Corey-Chaykovsky Cyclopropanation [2][3]

-

Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMSO at room temperature under an inert atmosphere (N₂ or Ar), add trimethylsulfonium iodide (1.2 eq.) portion-wise.

-

Reaction Initiation: Stir the resulting mixture at room temperature for 30-45 minutes until hydrogen evolution ceases and a clear solution is formed.

-

Substrate Addition: Cool the ylide solution to 10-15 °C in a water bath. Add a solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous DMSO dropwise, maintaining the internal temperature below 25 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

-

Work-up & Quenching: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water. Self-Validation Check: Quenching with a neutral medium like water or a mild acid like saturated aqueous ammonium chloride is crucial to avoid base-catalyzed side reactions of the product.[3]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Diverse substituents, including halogens, alkoxy, and even nitro groups, are generally well-tolerated under these conditions.[3]

The Silyl Enol Ether Route: Simmons-Smith Cyclopropanation

When direct cyclopropanation of an enone is challenging, or when starting from a saturated ketone, the Simmons-Smith reaction offers a powerful alternative.[4][5] This method typically involves the cyclopropanation of a silyl enol ether, a stable and readily prepared enol equivalent, followed by hydrolysis and/or oxidation to yield the cyclopropyl ketone.

Causality of Experimental Choice: The classical Simmons-Smith reagent, formed from diiodomethane (CH₂I₂) and a Zinc-Copper couple, generates an organozinc carbenoid (IZnCH₂I). This species adds to the double bond of the silyl enol ether in a concerted fashion, preserving the stereochemistry of the substrate. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides more reproducible results and higher yields.[4]

Experimental Protocol: Two-Step Synthesis via Simmons-Smith Reaction [6][7]

-

Silyl Enol Ether Formation: To a solution of a saturated ketone (1.0 eq.) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.). After stirring for 1 hour, add chlorotrimethylsilane (TMSCl) (1.2 eq.) and allow the mixture to warm to room temperature. After a standard aqueous work-up, the silyl enol ether is purified.

-

Cyclopropanation (Furukawa Modification): To a solution of the purified silyl enol ether (1.0 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) under an inert atmosphere, add a solution of diethylzinc (1.5 eq., 1.0 M in hexanes) at 0 °C. Add diiodomethane (1.5 eq.) dropwise.

-

Reaction & Work-up: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Isolation: Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting cyclopropyl silyl ether can be cleaved under acidic conditions (e.g., HCl in THF/water) to yield a cyclopropanol, which is then oxidized (e.g., using PCC or a Swern oxidation) to the final cyclopropyl ketone.

The Ester Route: Kulinkovich Hydroxycyclopropanation

The Kulinkovich reaction provides a mechanistically elegant route to 1-substituted cyclopropanols from carboxylic esters, which are then easily oxidized to the corresponding ketones.[8][9][10]

Causality of Experimental Choice: This reaction utilizes a Grignard reagent (typically with β-hydrogens, like EtMgBr) and a catalytic amount of a titanium(IV) alkoxide. The process involves the in-situ formation of a titanacyclopropane intermediate.[11][12] This strained metallacycle readily inserts the ester's carbonyl group, ultimately leading to the cyclopropanol product after work-up.[12]

Experimental Protocol: Kulinkovich Reaction and Subsequent Oxidation [11][12]

-

Catalyst & Reagent Setup: To a solution of the starting ester (1.0 eq.) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.0-1.2 eq.) in anhydrous THF at room temperature under an inert atmosphere, add ethylmagnesium bromide (2.2 eq., 3.0 M in diethyl ether) dropwise over 1 hour, maintaining the temperature below 25 °C.

-

Reaction Progression: Stir the dark-colored mixture at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the ester.

-

Quenching and Work-up: Cool the mixture to 0 °C and quench by the slow addition of water, followed by 1 M aqueous HCl.

-

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄. After concentration, purify the crude cyclopropanol by flash chromatography.

-

Oxidation: Dissolve the purified cyclopropanol in dichloromethane (DCM) and add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.). Stir at room temperature until the alcohol is consumed. Filter the reaction mixture through a pad of Celite®, concentrate, and purify the resulting cyclopropyl ketone by chromatography.

Diagram: Major Synthetic Pathways to Cyclopropyl Ketones

Caption: Key synthetic routes to cyclopropyl ketone derivatives.

Part 2: Unambiguous Spectroscopic Characterization

Once synthesized, the structural integrity of the cyclopropyl ketone must be unequivocally confirmed. A combination of NMR, IR, and MS provides a complete picture of the molecule's architecture.

Data Presentation: Characteristic Spectroscopic Data for Phenyl Cyclopropyl Ketone

| Technique | Feature | Characteristic Value/Observation | Rationale |

| ¹H NMR | Cyclopropyl Protons (CH₂) | δ 0.9 - 1.4 ppm (multiplets) | Shielded environment of the strained three-membered ring. |

| Cyclopropyl Proton (CH) | δ 1.8 - 2.2 ppm (multiplet) | Adjacent to the electron-withdrawing carbonyl group, causing deshielding. | |

| Phenyl Protons | δ 7.4 - 8.0 ppm (multiplets) | Typical aromatic region. | |

| ¹³C NMR | Cyclopropyl Carbons (CH₂) | δ ~12 ppm | Highly shielded aliphatic carbons.[13] |

| Cyclopropyl Carbon (CH) | δ ~18 ppm | Slightly deshielded due to proximity to the carbonyl.[13] | |

| Carbonyl Carbon (C=O) | δ ~198 ppm | Characteristic downfield shift for a ketone conjugated to an aryl ring.[13][14] Unconjugated alkyl ketones appear further downfield (>200 ppm). | |

| IR | Carbonyl Stretch (ν C=O) | ~1675 cm⁻¹ | Strong, sharp absorption. The frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with both the phenyl ring and the cyclopropyl ring.[15] |

| MS (EI) | Molecular Ion (M⁺) | m/z = 146 | Corresponds to the molecular weight of the compound. |

| Major Fragments | m/z = 105 (Base Peak), 77 | α-cleavage leading to the stable benzoyl cation ([PhCO]⁺). Loss of CO from this fragment gives the phenyl cation ([Ph]⁺).[14] |

Part 3: Probing the Reactivity Profile

The synthetic utility of cyclopropyl ketones lies in the selective activation of the strained ring by the adjacent carbonyl group. Initial investigations should focus on defining the molecule's behavior under key reaction conditions that exploit this relationship.

Ring-Opening Reactions: Releasing the Strain

The ~27 kcal/mol of strain energy in the cyclopropane ring makes it susceptible to cleavage, a process that is electronically guided by the ketone and the reaction conditions.

Causality of Experimental Choice: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane C-C bonds.[16] The ring then opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[16][17] The regioselectivity is dictated by electronics; cleavage occurs to produce the most stabilized carbocation. For instance, electron-donating groups (EDGs) on the ring will direct cleavage to place the positive charge adjacent to them.[16]

Diagram: Mechanism of Acid-Catalyzed Ring-Opening

Caption: Carbocation-mediated pathway for acid-catalyzed ring-opening.

Experimental Protocol: Acid-Catalyzed Methanolysis

-

Reaction Setup: Dissolve the cyclopropyl ketone derivative (1.0 eq.) in anhydrous methanol.

-

Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, 5 mol%) or a Lewis acid like scandium(III) triflate (Sc(OTf)₃, 5 mol%).[18]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C), monitoring by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography. Self-Validation Check: The structure of the resulting 1,3-difunctionalized product must be confirmed by spectroscopy to verify the regioselectivity of the ring-opening.

Causality of Experimental Choice: Transition metals like nickel and palladium offer powerful, mechanistically distinct pathways for C-C bond activation.[16] Nickel catalysts, particularly in combination with redox-active ligands, can engage in a cooperative mechanism to cleave the C-C bond, forming an alkylnickel(II) intermediate.[19][20] This intermediate can then participate in cross-coupling reactions with organometallic reagents (e.g., organozinc), providing access to γ-substituted silyl enol ethers that are difficult to synthesize via traditional methods.[16][19]

[3+2] Cycloaddition Reactions: Building Five-Membered Rings

One of the most powerful modern applications of cyclopropyl ketones is their use as three-carbon synthons in formal [3+2] cycloadditions to construct highly functionalized cyclopentane rings.[21][22]

Causality of Experimental Choice: This transformation is typically initiated by a single-electron transfer (SET) to the cyclopropyl ketone. Aryl cyclopropyl ketones are more readily reduced (have a less negative redox potential) than their alkyl counterparts, making them ideal substrates for many catalytic systems.[21] The resulting ketyl radical anion rapidly undergoes fragmentation of the cyclopropane ring to generate a distonic radical anion.[23] This intermediate is then trapped by an alkene or alkyne to forge the five-membered ring. Samarium(II) iodide (SmI₂) and visible-light photoredox catalysts are highly effective at promoting this pathway.[21][23][24]

Diagram: SmI₂-Catalyzed [3+2] Cycloaddition Pathway

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iupac.org [publications.iupac.org]

- 7. researchgate.net [researchgate.net]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopropyl Ketones Using Cyclopropanecarbonyl Chloride

Introduction: The Significance of the Cyclopropyl Ketone Motif

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry and drug development. Its unique conformational and electronic properties can impart significant advantages to bioactive molecules, including enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[1][2] Cyclopropyl ketones, in particular, serve as versatile synthetic intermediates, providing a valuable entry point for the construction of more complex molecular architectures.[3][4] This guide offers a comprehensive overview of the principal synthetic routes to cyclopropyl ketones utilizing cyclopropanecarbonyl chloride, a readily available and versatile starting material. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal methodology for their specific synthetic challenges.

PART 1: Critical Safety Considerations for Cyclopropanecarbonyl Chloride

Before commencing any experimental work, it is imperative to understand and mitigate the hazards associated with cyclopropanecarbonyl chloride.

1.1 Hazard Profile

Cyclopropanecarbonyl chloride is a corrosive, flammable, and toxic liquid.[5][6][7] It causes severe skin burns and eye damage.[6] Ingestion is harmful and may be fatal.[7] The vapor is irritating to the respiratory tract, and thermal decomposition can release toxic gases such as hydrogen chloride.[6][7] A critical hazard is its violent reaction with water, which liberates toxic and corrosive gases.[5][7]

Table 1: Physicochemical and Safety Data for Cyclopropanecarbonyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 4023-34-1 | [5] |

| Molecular Formula | C4H5ClO | |

| Molecular Weight | 104.53 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Odor | Pungent | [5] |

| Boiling Point | ~119 °C (246 °F) | [6] |

| Flash Point | ~23 °C (73 °F) | [6] |

| Hazards | Flammable, Corrosive, Acutely Toxic | [6] |

1.2 Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle cyclopropanecarbonyl chloride in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6]

-

Dispensing: Use only non-sparking tools and take precautions against static discharge.[5]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, and bases.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive materials.[5] Protect from moisture.[6]

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Do not use water to clean up spills.

PART 2: Synthetic Methodologies for Cyclopropyl Ketone Formation

The synthesis of cyclopropyl ketones from cyclopropanecarbonyl chloride can be broadly categorized into three main strategies: Friedel-Crafts acylation of arenes, reaction with organometallic reagents, and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: Synthesis of Aryl Cyclopropyl Ketones

The Friedel-Crafts acylation is a classic and powerful method for the direct attachment of an acyl group to an aromatic ring, forming aryl ketones.[8]

2.1.1 Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), activates the cyclopropanecarbonyl chloride by abstracting the chloride to form a highly electrophilic cyclopropyl acylium ion.[8][9] This acylium ion is then attacked by the electron-rich aromatic ring.[8][9] A key advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[8] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable products.[8][10]

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

2.1.2 Substrate Scope and Catalyst Selection

-

Activated Aromatic Compounds: Arenes bearing electron-donating groups (e.g., toluene, anisole) are highly reactive and readily undergo acylation, often under milder conditions with catalysts like FeCl₃ or ZnCl₂.[8]

-

Unactivated Aromatic Compounds: Benzene is a standard substrate and typically requires a stoichiometric amount of a strong Lewis acid like AlCl₃.[8] This is because the product ketone complexes with the Lewis acid, rendering it inactive.[11]

-

Deactivated Aromatic Compounds: Aromatic rings with electron-withdrawing groups (e.g., nitrobenzene) are generally unreactive under Friedel-Crafts conditions.

2.1.3 Generalized Experimental Protocol for Friedel-Crafts Acylation

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add the aromatic substrate (1.0 eq.) to the stirred suspension.

-

Acylation: Add a solution of cyclopropanecarbonyl chloride (1.0 eq.) in the same dry solvent dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to afford the aryl cyclopropyl ketone.

Reactions with Organometallic Reagents

The reaction of cyclopropanecarbonyl chloride with organometallic reagents is a versatile method for creating a new carbon-carbon bond and accessing a wide range of cyclopropyl ketones. The choice of the organometallic reagent is critical, as their reactivity dictates the outcome of the reaction.[12]

2.2.1 Comparative Reactivity of Organometallic Reagents

A significant challenge in using highly reactive organometallic reagents like Grignard or organolithium reagents is their propensity to add to the newly formed ketone, leading to the formation of a tertiary alcohol as an undesired byproduct.[12][13] Less reactive organometallics, such as organocuprates, are generally more selective for ketone formation.[12][14]

Diagram 2: Comparative Reactivity of Organometallics

Caption: Reactivity of organometallics with acyl chlorides.

2.2.2 Organocuprates (Gilman Reagents): The Method of Choice for Ketone Synthesis

Lithium diorganocuprates (R₂CuLi), known as Gilman reagents, are particularly effective for the synthesis of ketones from acyl chlorides.[14][15] Their lower reactivity compared to Grignard or organolithium reagents prevents the over-addition to the ketone product.[12][14]

2.2.2.1 Generalized Experimental Protocol for Reaction with Gilman Reagents

-

Gilman Reagent Preparation: In a flame-dried, inert atmosphere flask, suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous THF or diethyl ether at -78 °C. Slowly add the organolithium reagent (2.0 eq.) and stir for 30 minutes to form the Gilman reagent.[12][14]

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Acylation: Slowly add the freshly prepared Gilman reagent to the stirred solution of cyclopropanecarbonyl chloride.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature.[12]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2.2.3 Grignard Reagents: A More Reactive Alternative

Grignard reagents (RMgX) are highly reactive and will typically add twice to acyl chlorides to form tertiary alcohols.[13][16] However, ketone formation can be achieved under carefully controlled conditions, such as very low temperatures, though yields may be variable.

2.2.3.1 Generalized Experimental Protocol for Reaction with Grignard Reagents (Low Temperature)

-

Setup: In a flame-dried, inert atmosphere flask, dissolve cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Addition: Slowly add the Grignard reagent (1.0 eq.) dropwise, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 1-2 hours.

-

Work-up and Purification: Quench the reaction at low temperature with saturated aqueous NH₄Cl and follow the extraction and purification procedure outlined for Gilman reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high functional group tolerance and selectivity.[1][17][18][19] These methods typically involve the coupling of an organometallic reagent with an organic electrophile. In this context, cyclopropanecarbonyl chloride can serve as the electrophile.

2.3.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[20][21][22][23] The acylation of boronic acids with acyl chlorides is a well-established method for ketone synthesis.[20][21]

2.3.1.1 Generalized Experimental Protocol for Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine the boronic acid (1.2 eq.), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).[24]

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF). Add the cyclopropanecarbonyl chloride (1.0 eq.).

-

Reaction: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

2.3.2 Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst.[17][25][26] Organozinc reagents exhibit high reactivity and excellent functional group tolerance.[1][26]

2.3.2.1 Generalized Experimental Protocol for Negishi Coupling

-

Setup: In a flame-dried, inert atmosphere flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and anhydrous THF.

-

Reagent Addition: Add the organozinc reagent (1.1 eq.) followed by the cyclopropanecarbonyl chloride (1.0 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating until complete.

-

Work-up and Purification: Quench with saturated aqueous NH₄Cl and follow the standard extraction and purification procedures.

2.3.3 Acyl-Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[27][28] The acyl-Sonogashira reaction is an extension of this methodology to acyl chlorides, yielding α,β-alkynyl ketones.[29]

2.3.3.1 Generalized Experimental Protocol for Acyl-Sonogashira Coupling

-

Setup: To a solution of the terminal alkyne (1.1 eq.) in a suitable solvent (e.g., THF or triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1-1 mol%), a copper co-catalyst (e.g., CuI, 0.5-2 mol%), and a base (e.g., triethylamine).[29]

-

Reagent Addition: Add the cyclopropanecarbonyl chloride (1.0 eq.) dropwise.

-

Reaction: Stir the reaction at room temperature under an inert atmosphere until completion.

-

Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

PART 3: Summary and Comparative Analysis

Table 2: Comparison of Synthetic Methods for Cyclopropyl Ketones

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Friedel-Crafts Acylation | Arene, Lewis Acid (e.g., AlCl₃) | Direct arylation, predictable regioselectivity, readily available starting materials. | Limited to arenes, requires stoichiometric Lewis acid, not suitable for deactivated arenes. | Synthesis of aryl cyclopropyl ketones from electron-rich or neutral arenes. |

| Gilman Reagents | Organolithium, CuI | High selectivity for ketone formation, avoids over-addition, good functional group tolerance. | Requires preparation of the Gilman reagent, sensitive to air and moisture, low temperatures needed. | General synthesis of a wide variety of cyclopropyl ketones. |

| Grignard Reagents | Organomagnesium Halide | Readily available reagents. | Prone to over-addition to form tertiary alcohols, requires careful temperature control for ketone synthesis. | Situations where the tertiary alcohol is the desired product, or with careful control for ketone synthesis. |

| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | Excellent functional group tolerance, stable and non-toxic boron reagents, commercially available reagents. | Can require optimization of catalyst, ligand, and base. | Synthesis of aryl and vinyl cyclopropyl ketones. |

| Negishi Coupling | Organozinc Reagent, Pd Catalyst | High reactivity, excellent functional group tolerance. | Organozinc reagents can be sensitive to air and moisture. | Coupling with a wide range of organic partners, especially with sensitive functional groups. |

| Acyl-Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Direct synthesis of alkynyl ketones. | Limited to the synthesis of alkynyl cyclopropyl ketones. | Synthesis of cyclopropyl alkynyl ketones. |

Diagram 3: General Workflow for Cyclopropyl Ketone Synthesis

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of cyclopropyl ketones from cyclopropanecarbonyl chloride is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route is dictated by the desired target molecule and the functional groups present in the coupling partner. For the synthesis of aryl cyclopropyl ketones, Friedel-Crafts acylation remains a straightforward and effective method. When a broader range of substituents is desired, the reaction with organometallic reagents, particularly the highly selective Gilman reagents, is the preferred approach to avoid over-addition. For more complex substrates with sensitive functional groups, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings offer unparalleled scope and efficiency. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their synthetic endeavors in the pursuit of novel chemical entities.

References

-

Wikipedia. Negishi coupling. Retrieved from [Link]

- Ziegler, F. E., et al. (1974). Organocuprates II. Controle des reactions du dimethylcuprate de lithium sur les chlorures d'acides cyclopropane dicarboxyliques-1,2 et diacetyl-1,2 cyclopropanes trans. Tetrahedron Letters, 15(12), 1021-1024.

-

MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6649. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. Chemical Science, 12(3), 1143-1149. Retrieved from [Link]

-

Sercel, Z. P., & Marek, I. (2021). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 12(23), 8124-8129. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5245–5249. Retrieved from [Link]

-

Organic Chemistry Portal. Negishi Coupling. Retrieved from [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

ResearchGate. (2021). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 12(23), 8124-8129. Retrieved from [Link]

-

J&K Scientific LLC. Negishi Cross-Coupling. Retrieved from [Link]

-

Shu, C., et al. (2011). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 76(11), 4684–4694. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates). Retrieved from [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

- Google Patents. (2009). WO2009023980A1 - Cyclopropanation process.

-

MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3740. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]

-

American Chemical Society. (2021). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 23(15), 5864–5869. Retrieved from [Link]

-

Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]

- Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Retrieved from [Link]

-

Organic Chemistry Tutor. Grignard Reagent and Grignard Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

-

National Institutes of Health. (2021). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Nature Communications, 12, 4967. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health. (2018). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Catalysis, 8(11), 10694–10699. Retrieved from [Link]

-

Nuno Ricardo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2022). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 27(3), 963. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 17. Negishi coupling - Wikipedia [en.wikipedia.org]

- 18. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. par.nsf.gov [par.nsf.gov]

- 21. mdpi.com [mdpi.com]

- 22. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yoneda Labs [yonedalabs.com]

- 24. mdpi.com [mdpi.com]

- 25. Negishi Coupling [organic-chemistry.org]

- 26. jk-sci.com [jk-sci.com]

- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 28. Sonogashira Coupling [organic-chemistry.org]

- 29. mdpi.com [mdpi.com]

Mastering the Synthesis of 3,4-Dichlorophenyl Grignard Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dichlorophenyl Grignard reagent is a pivotal organometallic intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its utility lies in its capacity to act as a potent nucleophile, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. However, the preparation of this di-chlorinated aryl Grignard reagent is not without its challenges, stemming from the electronic properties of the substituted benzene ring and the inherent reactivity of the Grignard reagent itself. This comprehensive technical guide provides an in-depth exploration of the synthesis of 3,4-dichlorophenylmagnesium bromide, addressing the underlying chemical principles, offering detailed experimental protocols, and presenting advanced strategies to overcome common synthetic hurdles.

Introduction: The Significance of the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl structural motif is a common feature in numerous biologically active compounds and advanced materials. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and electronic characteristics, making it a valuable substituent in drug design and materials science. The controlled introduction of this moiety often relies on the successful preparation and utilization of the corresponding Grignard reagent, 3,4-dichlorophenylmagnesium bromide. A thorough understanding of its synthesis is therefore crucial for chemists engaged in the development of novel chemical entities.

Core Principles of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The magnesium undergoes an oxidative addition to the carbon-halogen bond, resulting in the formation of the organomagnesium halide.[2]

Reaction Scheme:

Where Ar = 3,4-dichlorophenyl and X = Br

This seemingly straightforward reaction is governed by several critical factors that demand meticulous control to ensure a successful outcome.

The Imperative of Anhydrous and Inert Conditions

Grignard reagents are highly reactive and function as strong bases.[3] They readily react with protic solvents, including water, alcohols, and even trace atmospheric moisture, which leads to the quenching of the reagent and the formation of the corresponding arene (1,2-dichlorobenzene in this case).[3] Consequently, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the ingress of moisture and oxygen.[4]

The Role of the Ethereal Solvent

Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the formation and stabilization of Grignard reagents. The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom, forming a soluble complex that stabilizes the organometallic species.[2] For the preparation of aryl Grignard reagents, particularly those derived from less reactive aryl halides, THF is often the solvent of choice due to its higher boiling point and superior solvating ability compared to diethyl ether.[5] The higher reaction temperature achievable with THF can be instrumental in initiating the reaction.[5]

Methodologies for the Preparation of 3,4-Dichlorophenylmagnesium Bromide

The precursor for the synthesis of 3,4-dichlorophenylmagnesium bromide is typically 1-bromo-3,4-dichlorobenzene. This starting material can be synthesized via the bromination of o-dichlorobenzene.[6]

Traditional Method: Direct Reaction with Magnesium Turnings

This is the most common approach for Grignard reagent synthesis. However, the formation of Grignard reagents from aryl halides, especially those bearing electron-withdrawing groups like chlorine, can be challenging.[5]

-

Induction Period: A common observation is a delay in the initiation of the reaction. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the metal from reacting with the aryl halide.

-

Electronic Effects: The two electron-withdrawing chlorine atoms on the benzene ring decrease the electron density of the aromatic system, making the carbon-bromine bond stronger and less susceptible to oxidative addition by magnesium.

-

Wurtz Coupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide to form a biphenyl derivative (3,3',4,4'-tetrachlorobiphenyl).[7] This is more prevalent at higher concentrations of the aryl halide and elevated temperatures.

This protocol is adapted from established procedures for the synthesis of similar dichlorophenyl Grignard reagents.[4]

Materials and Equipment:

| Reagent/Material | Formula | M.W. ( g/mol ) | Example Amount | Moles | Purity |

| Magnesium Turnings | Mg | 24.31 | 1.34 g | 0.055 | >99% |

| 1-Bromo-3,4-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | 11.3 g | 0.050 | >98% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Anhydrous |

| Iodine (activator) | I₂ | 253.81 | 1-2 small crystals | - | >99% |

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and assemble the apparatus (three-necked flask with condenser, dropping funnel, and inert gas inlet) while hot. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a few small crystals of iodine. The iodine serves to etch the surface of the magnesium, removing the oxide layer and exposing fresh, reactive metal.

-

Reagent Preparation: In a separate dry flask, dissolve 1-bromo-3,4-dichlorobenzene in approximately 30 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Add a small portion (approx. 10%) of the 1-bromo-3,4-dichlorobenzene solution to the stirred magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. A successful initiation is indicated by the disappearance of the purple iodine color and the appearance of a cloudy, grayish solution, often accompanied by a gentle reflux of the solvent.

-

Controlled Addition: Once the reaction has initiated, add the remaining 1-bromo-3,4-dichlorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and to minimize the concentration of the aryl bromide, thereby reducing the likelihood of Wurtz coupling side reactions.[4]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.[4] The resulting grayish and cloudy solution is the 3,4-dichlorophenylmagnesium bromide reagent.

dot graph "Grignard_Formation_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

} enddot

Caption: Workflow for the traditional preparation of 3,4-dichlorophenylmagnesium bromide.

Advanced Methodologies for Challenging Substrates

For aryl halides that are particularly unreactive, or when functional group tolerance is required, more advanced techniques may be necessary.

This method involves the reaction of an aryl halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). The equilibrium of the reaction favors the formation of the more stable aryl Grignard reagent. This technique is particularly useful for preparing functionalized Grignard reagents at low temperatures, where direct insertion of magnesium might be too slow or lead to side reactions.

dot graph "Halogen_Magnesium_Exchange" { graph [bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} enddot

Caption: Schematic of the Halogen-Magnesium Exchange reaction.

Rieke magnesium is a highly reactive form of magnesium metal prepared by the reduction of a magnesium salt. This increased reactivity allows for the formation of Grignard reagents from unreactive halides at low temperatures, often with improved yields and functional group compatibility. The use of Rieke magnesium can be particularly advantageous for the synthesis of 3,4-dichlorophenylmagnesium bromide, potentially overcoming the deactivating effect of the chlorine atoms.

Characterization and Quality Control

The concentration of the prepared Grignard reagent solution should be determined before its use in subsequent reactions. This is typically achieved through titration.

Titration Methods

Several methods are available for the titration of Grignard reagents. A common and reliable method involves the use of iodine (I₂) in the presence of lithium chloride (LiCl) in THF. The Grignard reagent reacts with iodine, and the endpoint is observed as the disappearance of the iodine color.

Another widely used method employs a non-hygroscopic acid, such as diphenylacetic acid, with an indicator like 1,10-phenanthroline. The Grignard reagent is added until a persistent color change is observed.

Troubleshooting and Safety Considerations

| Problem | Potential Cause | Solution |

| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all components are scrupulously dry.- Use fresh, high-quality magnesium turnings.- Add a crystal of iodine or a small amount of 1,2-dibromoethane.- Gently warm the flask with a heat gun.- Mechanically crush a piece of magnesium in the flask with a dry glass rod. |

| Low yield of Grignard reagent | - Incomplete reaction- Quenching by moisture or oxygen- Wurtz coupling side reaction | - Extend the reaction time.- Ensure a robust inert atmosphere is maintained.- Add the aryl bromide solution slowly to the magnesium suspension. |

| Formation of a dark-colored solution and precipitate | - Side reactions, possibly Wurtz coupling | - Ensure slow addition of the aryl bromide.- Maintain a moderate reaction temperature. |

Safety Precautions

-

Flammability: Ethereal solvents like THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.[8]

-

Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The reaction should be monitored closely, and a cooling bath should be readily available to control the temperature, especially during the initial stages and the addition of the aryl halide.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

Conclusion

The successful preparation of 3,4-dichlorophenylmagnesium bromide is a critical enabling step for the synthesis of a multitude of valuable chemical compounds. While the direct reaction of 1-bromo-3,4-dichlorobenzene with magnesium can be challenging due to the electronic nature of the substrate, a meticulous adherence to anhydrous and inert conditions, coupled with appropriate activation techniques and controlled reaction parameters, can lead to successful outcomes. For particularly stubborn reactions, advanced methodologies such as halogen-magnesium exchange or the use of Rieke magnesium offer powerful alternatives. By understanding the underlying principles and potential pitfalls, researchers can confidently and safely prepare this important Grignard reagent, unlocking its synthetic potential in their research and development endeavors.

References

- Google Patents. (n.d.). Method for preparing 3,4-dichloro bromobenzene.

-

Western Washington University. (n.d.). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl). Western CEDAR. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

SLS. (n.d.). 3,4-Dichlorophenylmagnesium br | 562270-50ML | SIGMA-ALDRICH. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome... | Study Prep. Retrieved from [Link]

-

YouTube. (2021, August 24). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]

- Google Patents. (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents.

-

Sciencemadness Discussion Board. (2022, May 12). anyone have experience forming grignards from chlorobenzene. Retrieved from [Link]

-

Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]

-

Science of Synthesis. (2011, June 7). Product Subclass 11: Grignard Reagents with Transition Metals. Retrieved from [Link]

-

Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the NMR Spectroscopic Signature of Cyclopropyl 3,4-Dichlorophenyl Ketone

Abstract

Introduction: The Significance of the Cyclopropyl Ketone Motif

The cyclopropyl group is a highly prized structural motif in modern medicinal chemistry. Its inclusion in molecular design can confer conformational rigidity, enhance metabolic stability, and modulate electronic properties, often leading to improved potency and selectivity for biological targets. When conjugated with a carbonyl group, the cyclopropyl ring exhibits unique electronic properties, behaving in some contexts like a vinyl group, which allows for a range of useful synthetic transformations.

Cyclopropyl 3,4-dichlorophenyl ketone combines this valuable cyclopropyl moiety with a dichlorinated phenyl ring, a substitution pattern frequently employed in drug development to modulate lipophilicity and block metabolic pathways. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide provides the foundational knowledge required to interpret the NMR signature of this specific molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for cyclopropyl 3,4-dichlorophenyl ketone will be used throughout this guide.

Caption: Molecular structure of cyclopropyl 3,4-dichlorophenyl ketone with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the dichlorophenyl ring, and the aliphatic region, featuring the protons of the cyclopropyl group.

Theoretical Framework for Prediction

Chemical shifts (δ) are predicted based on the principle of additivity of substituent effects.[1] The electron-withdrawing nature of the two chlorine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield from the standard benzene resonance (7.26 ppm).[2] The cyclopropyl protons experience a unique electronic environment due to ring strain and the anisotropy of the adjacent carbonyl group, placing them in a characteristic upfield region.[3][4]

Aromatic Region (δ 7.5 - 8.2 ppm)

The 3,4-dichloro substitution pattern gives rise to a three-proton AMX-type spin system.

-

H2' : This proton is ortho to the carbonyl group, which is strongly electron-withdrawing. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H6'. The meta-coupling to H5' is typically too small to be resolved.

-

H6' : This proton is meta to the carbonyl group and ortho to a chlorine atom. It will be deshielded, but less so than H2'. It will appear as a doublet of doublets due to ortho-coupling with H5' and meta-coupling with H2'.

-

H5' : This proton is ortho to one chlorine and meta to another, as well as being para to the carbonyl group. It will appear as a doublet due to ortho-coupling with H6'.

The predicted values are based on data for 3',4'-dichloroacetophenone, which serves as a close electronic analog.[5]

Aliphatic Region (δ 1.0 - 3.0 ppm)

The cyclopropyl group contains five protons, which, due to their diastereotopic relationships, give rise to complex multiplets.

-

Hα : The single methine proton is deshielded by the adjacent carbonyl group. It will be split by the four neighboring β-protons, likely resulting in a multiplet (quintet or tt).

-

Hβ : The four methylene protons exist as two pairs of diastereotopic protons (two cis to the aryl group and two trans). They are chemically non-equivalent and will appear as two separate multiplets. Their signals are typically found further upfield.[4][6]

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2' | ~ 8.15 | d | Jmeta ≈ 2.0 Hz | Ortho to C=O, strongly deshielded. |

| H6' | ~ 7.90 | dd | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.0 Hz | Deshielded by C=O and Cl. |

| H5' | ~ 7.65 | d | Jortho ≈ 8.4 Hz | Influenced by two Cl atoms and C=O. |

| Hα | ~ 2.60 | m (quintet) | Jvicinal ≈ 4-8 Hz | Deshielded by adjacent C=O. |

| Hβ (cis/trans) | ~ 1.25 | m | Complex | Shielded protons of the cyclopropyl ring. |

| Hβ (cis/trans) | ~ 1.10 | m | Complex | Shielded protons of the cyclopropyl ring. |

Note: Data is predicted for a CDCl₃ solvent. Actual values may vary.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Theoretical Framework for Prediction